molecular formula C14H10ClFN2O2S2 B2612401 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-52-5

3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2612401
CAS RN: 896686-52-5
M. Wt: 356.81
InChI Key: QRPFHAUYTANNOK-UHFFFAOYSA-N
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Description

The compound “3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a thiadiazine ring, and a benzo ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes such as cyclization, alkylation, acylation, reduction, and ring contraction . For example, 2-chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .

Scientific Research Applications

Synthesis and Structural Analysis

A foundational aspect of the research on 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its synthesis and structural analysis. For instance, Veronika Fülöpová et al. (2015) explored the synthesis of related compounds through ring contraction methods, which are significant for understanding the chemical properties and potential applications of these compounds. Similarly, A. Banu et al. (2014) provided insight into the structural aspects of similar compounds, emphasizing the importance of crystal structure analysis in determining the stability and reactivity of these molecules.

Biological and Medicinal Applications

The research also extends to the exploration of biological and medicinal applications. For example, P. Francotte et al. (2010) investigated the cognitive-enhancing effects of fluorinated derivatives, including compounds structurally related to 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. This highlights the potential for these compounds to act as positive allosteric modulators of AMPA receptors, suggesting a pathway for the development of new cognitive enhancers.

Catalytic and Synthetic Chemistry Applications

Moreover, the application of these compounds in catalytic and synthetic chemistry has been explored. A. Khazaei et al. (2015) demonstrated the use of a derivative as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds, indicating the versatility of these compounds in promoting green chemistry practices through water-mediated synthesis processes.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-4-3-5-11(16)9(10)8-21-14-17-12-6-1-2-7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFHAUYTANNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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